molecular formula C7H3BrF3N3 B2581011 1-Azido-2-bromo-4-(trifluoromethyl)benzene CAS No. 1549671-23-9

1-Azido-2-bromo-4-(trifluoromethyl)benzene

Cat. No.: B2581011
CAS No.: 1549671-23-9
M. Wt: 266.021
InChI Key: ZZPYTSMQUMDALH-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-4-(trifluoromethyl)benzene (C7H3BrF3N3, MW: 266.02 g/mol) is a high-value, multifunctional aromatic scaffold designed for advanced research applications. Its strategic value lies in the orthogonal reactivity of its distinct functional groups—an aryl bromide and an aryl azide—enabling programmed, stepwise synthesis of complex molecular architectures. The presence of the trifluoromethyl group further enhances this compound's utility by imparting significant metabolic stability and influencing the electronic properties of the ring system, which is a critical consideration in the design of bioactive compounds and advanced materials. This compound serves as a cornerstone intermediate in diverse research fields. The bromo substituent acts as a well-established handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents. Concurrently, the azide group is a key functionality for bioorthogonal "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This makes the compound exceptionally useful in bioconjugation for labeling biomolecules, as well as in polymer and materials science. The azide can also be readily reduced to a primary amine, providing a gateway to a vast range of further functionalizations. Applications: This reagent is ideally suited for use as a sophisticated building block in drug discovery, medicinal chemistry, and the synthesis of complex organic molecules and heterocycles. Its trifunctional nature allows researchers to efficiently build molecular complexity from a single starting material. Attention: This product is intended for research purposes only and is not designed for human or veterinary therapeutic or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-bromo-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-3-4(7(9,10)11)1-2-6(5)13-14-12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPYTSMQUMDALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Azido 2 Bromo 4 Trifluoromethyl Benzene

Retrosynthetic Disconnections and Key Intermediates

Retrosynthetic analysis of 1-azido-2-bromo-4-(trifluoromethyl)benzene reveals two primary disconnection points: the C-N bond of the azide (B81097) and the C-Br bond.

C-N Disconnection: Disconnecting the azido (B1232118) group suggests a precursor with an amino group that can be converted to the azide, pointing to 2-bromo-4-(trifluoromethyl)aniline (B1203737) as a key intermediate. This transformation is typically achieved via a diazotization reaction followed by substitution with an azide source.

C-Br Disconnection: Disconnecting the bromo group from 2-bromo-4-(trifluoromethyl)aniline leads back to 4-(trifluoromethyl)aniline (B29031) , a readily available starting material.

This analysis establishes a logical forward synthesis pathway beginning with 4-(trifluoromethyl)aniline, followed by regioselective bromination to yield the key intermediate, and concluding with the introduction of the azido group.

Precursor Synthesis and Functional Group Interconversion Strategies

The principal precursor for the target compound is 2-bromo-4-(trifluoromethyl)aniline. nbinno.com Its synthesis hinges on the regioselective bromination of 4-(trifluoromethyl)aniline. This step is critical as it establishes the substitution pattern of the final product. The primary functional group interconversion is the transformation of the amino group of the aniline (B41778) intermediate into the azido group in the final step. This is a well-established process in aromatic chemistry that proceeds through a diazonium salt intermediate.

Regioselective Bromination Protocols

Achieving the desired regiochemistry during the bromination of 4-(trifluoromethyl)aniline requires overcoming the competing directing effects of the existing substituents.

Electrophilic aromatic bromination is the most common method for synthesizing aryl bromides. nih.govnih.gov In the case of 4-(trifluoromethyl)aniline, the outcome of the reaction is governed by the directing effects of the amino (-NH₂) group and the trifluoromethyl (-CF₃) group.

The amino group is a powerful activating group and is ortho, para-directing.

The trifluoromethyl group is a strongly deactivating group and is meta-directing.

The activating ortho, para-directing influence of the amino group dominates the deactivating meta-directing effect of the trifluoromethyl group. Since the position para to the amino group is already occupied by the trifluoromethyl group, the electrophilic attack by bromine occurs at the ortho position (C2). youtube.com

A common reagent for this transformation is N-bromosuccinimide (NBS), often used in a polar solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction's regioselectivity can be highly dependent on the solvent polarity. lookchem.com

Table 1: Example Conditions for Electrophilic Bromination

Starting Material Brominating Agent Solvent Outcome
Substituted Anilines N-Bromosuccinimide (NBS) DMF Regioselective bromination ortho to the amino group. chemicalbook.com

Palladium-catalyzed C-H activation is a modern synthetic strategy for the formation of C-C and C-heteroatom bonds. While specific examples for the direct C-H bromination of 4-(trifluoromethyl)aniline to yield the 2-bromo isomer are not extensively documented, the principles of this methodology represent a potential alternative route. Such reactions typically involve a palladium catalyst that facilitates the cleavage of a C-H bond, followed by functionalization with a bromine source. nih.govresearchgate.net

These methods can offer different regioselectivity compared to classic electrophilic substitution. However, challenges include catalyst deactivation and achieving high selectivity in the presence of multiple reactive sites. The development of palladium-catalyzed trifluoromethylation of aryl chlorides demonstrates the utility of palladium in activating and functionalizing halogenated and trifluoromethylated aromatic rings. mit.edumit.edu

Introduction of the Azido Group

The final step in the synthesis is the conversion of the amino group of 2-bromo-4-(trifluoromethyl)aniline into an azido group.

The most practical and documented method for introducing the azide functionality onto the 2-bromo-4-(trifluoromethyl)aniline intermediate involves a diazotization-substitution sequence. This process begins with the treatment of the aniline with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, to form an intermediate diazonium salt. This salt is then treated with an azide source, typically sodium azide (NaN₃), which displaces the diazonium group to form the final product, this compound. rsc.org

Table 2: Synthesis of this compound via Diazotization

Precursor Reagents Yield Reference

The classical Nucleophilic Aromatic Substitution (SNAr) mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring that contains a good leaving group, proceeding through a negatively charged Meisenheimer complex intermediate. youtube.com For a direct SNAr reaction with an azide ion to displace a halide on a benzene (B151609) ring, the ring must be strongly activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

In the context of this synthesis, a hypothetical direct SNAr pathway could involve a precursor like 1,2-dibromo-4-(trifluoromethyl)benzene. The strongly electron-withdrawing trifluoromethyl group at the C4 position would activate the ring, making it more susceptible to nucleophilic attack. The azide ion (N₃⁻) could then displace one of the bromo groups. However, the diazotization route starting from the readily prepared 2-bromo-4-(trifluoromethyl)aniline is generally more efficient and regiochemically controlled for this specific target molecule. rsc.org

Diazotization-Azidation Sequences

A primary and well-documented method for the synthesis of this compound involves a diazotization-azidation sequence starting from the corresponding aniline. This classical approach is effective for introducing the azide functionality onto an aromatic ring.

The synthesis commences with 2-bromo-4-(trifluoromethyl)aniline. This precursor is treated with sodium nitrite in an acidic medium to form an in situ diazonium salt. The subsequent introduction of an azide source, typically sodium azide, results in the displacement of the diazonium group to yield the target compound. A reported synthesis following this general procedure achieved an 85% yield of this compound, which was obtained as an orange oil. rsc.org This method is a straightforward and high-yielding route, relying on readily available starting materials.

Table 1: Synthesis of this compound via Diazotization-Azidation

Starting Material Reagents Product Yield Reference

Catalytic Azidation Methods (e.g., Copper-Catalyzed)

While the diazotization-azidation sequence is a robust method, modern synthetic chemistry has seen the emergence of catalytic methods for C-N bond formation, including the introduction of the azide group. Copper-catalyzed azidation reactions, in particular, have become a valuable tool for the synthesis of aryl azides from aryl halides or boronic acids.

Although a specific copper-catalyzed synthesis for this compound is not prominently detailed in the literature, the general principles are applicable. A hypothetical catalytic route could involve a starting material such as 1,2-dibromo-4-(trifluoromethyl)benzene. In this scenario, a copper(I) catalyst, often in conjunction with a suitable ligand, would facilitate the selective reaction of one of the bromo substituents with an azide source (e.g., sodium azide or trimethylsilyl (B98337) azide) to form the desired product. The challenge in such an approach lies in achieving regioselectivity and avoiding side reactions. Copper catalysis plays a crucial role in activating the substrates and enabling the reaction to proceed under milder conditions than traditional methods. nih.gov

Trifluoromethylation Strategies

Direct Trifluoromethylation via Radical Pathways

Radical trifluoromethylation allows for the direct installation of a -CF₃ group onto an aromatic ring, often via C-H activation, precluding the need for pre-functionalized arenes. princeton.edu Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from various sources under mild conditions. princeton.educas.cn For instance, a precursor like 1-azido-2-bromobenzene (B1268332) could potentially be trifluoromethylated using a CF₃ radical source, such as triflyl chloride or Togni's reagent, in the presence of a photocatalyst and light. princeton.edu This approach offers a direct route to trifluoromethylated products, although control of regioselectivity can be a challenge. princeton.edu Another radical approach involves the copper-catalyzed reaction of aryl radicals, generated from bromoarenes, with a trifluoromethyl source. thieme-connect.com

Electrophilic and Nucleophilic Trifluoromethylation Reagents

A more common approach involves the reaction of a pre-functionalized aromatic ring with either an electrophilic or nucleophilic trifluoromethylating agent.

Electrophilic Trifluoromethylation: These methods utilize reagents that deliver a formal "CF₃⁺" species to a nucleophilic substrate, such as an organometallic compound (e.g., an aryl Grignard or organolithium reagent). conicet.gov.ar Widely used electrophilic reagents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). beilstein-journals.orgresearchgate.netnih.gov The development of these shelf-stable reagents has significantly advanced the field of electrophilic trifluoromethylation. beilstein-journals.orgnih.gov

Nucleophilic Trifluoromethylation: This strategy involves the reaction of an electrophilic aromatic substrate, typically an aryl halide, with a reagent that delivers a "CF₃⁻" equivalent. wikipedia.org The Ruppert-Prakash reagent (TMSCF₃) is a prominent example, often used in combination with a fluoride (B91410) activator. acs.orgwikipedia.org Transition metal catalysis, particularly with copper and palladium, is frequently employed to facilitate the cross-coupling of aryl halides with nucleophilic CF₃ sources. nih.govnih.gov For example, an aryl iodide precursor could be efficiently converted to the corresponding trifluoromethylated arene using potassium trifluoroacetate (B77799) as an inexpensive CF₃ source in a copper-mediated reaction. nih.gov

Table 2: Common Trifluoromethylation Reagents

Type Reagent Class Example(s) Reference(s)
Electrophilic Hypervalent Iodine Togni's Reagents beilstein-journals.org, brynmawr.edu, researchgate.net
Electrophilic Sulfonium Salts Umemoto's Reagents beilstein-journals.org, nih.gov, conicet.gov.ar
Nucleophilic Organosilicon Ruppert-Prakash Reagent (TMSCF₃) wikipedia.org, acs.org
Nucleophilic Sulfinate Salts Sodium Trifluoromethanesulfinate (Langlois' Reagent) wikipedia.org

Sequential vs. Convergent Synthesis Approaches

A sequential synthesis involves the stepwise modification of a single starting material. The conversion of 2-bromo-4-(trifluoromethyl)aniline to the final product via diazotization is a classic example of a linear final step. rsc.org The synthesis of the aniline precursor itself would involve prior steps, such as the bromination of 4-(trifluoromethyl)aniline, creating a multi-step linear sequence.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing side reactions and waste. scielo.br For any given synthetic step towards this compound, parameters such as solvent, temperature, catalyst, ligands, and reaction time must be carefully considered.

In the case of the diazotization-azidation sequence, key variables to optimize include:

Temperature: Diazotization is typically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.

Acid: The choice and concentration of the acid (e.g., HCl, H₂SO₄) can affect the reaction rate and outcome.

Stoichiometry: Precise control over the amounts of sodium nitrite and sodium azide is necessary to ensure complete conversion and avoid side products.

For hypothetical catalytic steps, such as a copper-catalyzed trifluoromethylation of an aryl halide precursor, a systematic optimization process would be required. This could involve screening various copper sources (e.g., CuI, CuBr, Cu(OTf)₂), ligands (e.g., phenanthroline, bipyridine derivatives), solvents (e.g., DMF, DMSO, NMP), and temperatures to identify the ideal conditions for high yield and selectivity.

Table 3: Hypothetical Optimization of a Copper-Catalyzed Trifluoromethylation Step Reaction: 1-Azido-2-bromo-4-iodobenzene + CF₃ Source → this compound

Entry Copper Source (mol%) Ligand (mol%) Solvent Temperature (°C) Yield (%)
1 CuI (10) None DMF 100 45
2 CuI (10) 1,10-Phenanthroline (20) DMF 100 75
3 CuI (10) 1,10-Phenanthroline (20) DMSO 100 82
4 CuI (10) 1,10-Phenanthroline (20) DMSO 120 88

Considerations for Process Efficiency and Scalability

The successful transition of a synthetic route for this compound from a laboratory scale to industrial production hinges on a thorough evaluation of its process efficiency and scalability. Key considerations in this scale-up process include optimizing reaction conditions to maximize yield and minimize waste, ensuring the safety of the chemical process, and selecting appropriate technologies for large-scale manufacturing.

The primary laboratory-scale synthesis of this compound involves the diazotization of 2-bromo-4-(trifluoromethyl)aniline, followed by a reaction with an azide salt, such as sodium azide. rsc.org While effective, scaling up this process requires careful consideration of several factors to ensure it is safe, economical, and environmentally sustainable.

To mitigate these risks and improve efficiency, several strategies can be employed:

Continuous Flow Synthesis: Transitioning from traditional batch processing to a continuous flow setup, such as a microcapillary tube reactor, can significantly enhance safety and efficiency. researchgate.net Continuous flow systems handle smaller volumes of reactants at any given time, which minimizes the risk associated with exothermic reactions and the accumulation of hazardous materials. researchgate.net This approach also offers better control over reaction parameters like temperature and mixing, leading to higher yields and purity. researchgate.net

Phase-Transfer Catalysis (PTC): In biphasic reaction systems, the use of a phase-transfer catalyst can improve reaction rates and yields. researchgate.netcrdeepjournal.org PTC facilitates the transfer of the azide anion from the aqueous phase to the organic phase where the reaction occurs, leading to a more efficient process. researchgate.netcrdeepjournal.org This can also reduce the need for harsh solvents and high temperatures, contributing to a greener and more economical synthesis. researchgate.net

Alternative Diazotization Reagents: The stability of the intermediate diazonium salt is crucial for a successful and safe synthesis. The use of arenediazonium tosylates, which are more thermally stable and water-soluble than conventional diazonium salts, presents a safer alternative for large-scale production. organic-chemistry.org This method can produce aryl azides in high purity and quantitative yields without the need for metal catalysis. organic-chemistry.org

Process Optimization and Waste Reduction: A key metric for evaluating the efficiency and environmental impact of a chemical process is the E-factor, which is the ratio of the mass of waste to the mass of the desired product. researchgate.net Optimizing reaction conditions, such as solvent choice, temperature, and reactant stoichiometry, is crucial for maximizing the yield and minimizing the E-factor. researchgate.net For instance, the use of a biphasic solvent system in the synthesis of a similar trifluoromethylated azide compound was shown to result in a low E-factor. researchgate.net

The following table summarizes a comparison of different synthetic approaches and their implications for process efficiency and scalability:

ConsiderationBatch ProcessingContinuous Flow Processing
Safety Higher risk of accumulating hazardous materials in the reactor headspace. researchgate.netReduced risk due to smaller reaction volumes at any given time. researchgate.net
Control Less precise control over reaction parameters.Superior control over temperature, pressure, and mixing. researchgate.net
Scalability Can be challenging and costly to scale up.More straightforward and often more cost-effective to scale up.
Yield & Purity May result in lower yields and purity due to side reactions.Often leads to higher yields and purity. researchgate.net

Further research and development in these areas will be critical for the establishment of a robust, safe, and economically viable industrial-scale synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 1 Azido 2 Bromo 4 Trifluoromethyl Benzene

Reactivity at the Azido (B1232118) Functionality

The azido group (–N₃) is a high-energy functionality known for its diverse transformations, including nitrogen extrusion to form reactive intermediates, participation in cycloaddition reactions, and reduction to the corresponding amine.

Aryl azides are known to undergo decomposition upon heating (thermolysis) or irradiation with UV light (photolysis) to extrude a molecule of dinitrogen (N₂) and generate a highly reactive nitrene intermediate. The resulting 2-bromo-4-(trifluoromethyl)phenylnitrene is a potent electrophile with a sextet of electrons on the nitrogen atom. This intermediate can exist in either a singlet or a triplet state, which dictates its subsequent reaction pathways.

In the absence of a trapping agent, the nitrene can undergo intramolecular reactions. For instance, the nitrene generated from 1-azido-2-bromo-4-(trifluoromethyl)benzene could potentially cyclize, although the presence of the ortho-bromo substituent might influence this pathway. In the presence of nucleophiles or C-H bonds, the nitrene can undergo intermolecular reactions such as insertion or addition to form new C-N bonds. For example, reaction with alkenes can lead to the formation of aziridines. The specific products are highly dependent on the reaction conditions and the surrounding chemical environment.

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, famously known as "click chemistry," is a powerful method for forming 1,2,3-triazole rings. organic-chemistry.orgnih.gov The regiochemical outcome of this reaction is dictated by the catalyst employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction, typically catalyzed by a copper(I) source, proceeds through a mechanism involving a copper acetylide intermediate. It selectively yields 1,4-disubstituted 1,2,3-triazoles . organic-chemistry.orgthermofisher.com When this compound reacts with a terminal alkyne (R-C≡CH) under CuAAC conditions, the expected product is the 1-(2-bromo-4-(trifluoromethyl)phenyl)-4-alkyl/aryl-1H-1,2,3-triazole. This reaction is highly efficient, tolerant of a wide range of functional groups, and can often be performed in aqueous solvent systems. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to the copper-catalyzed variant, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, direct the cycloaddition to yield the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.gov The mechanism is believed to involve the formation of a six-membered ruthenacycle intermediate. organic-chemistry.org Thus, reacting this compound with a terminal alkyne in the presence of a suitable ruthenium catalyst would produce the corresponding 1-(2-bromo-4-(trifluoromethyl)phenyl)-5-alkyl/aryl-1H-1,2,3-triazole. The RuAAC reaction is particularly advantageous for its ability to effectively couple with internal alkynes, leading to fully substituted triazoles.

Table 1: Regioselective Azide-Alkyne Cycloaddition Reactions
ReactionCatalyst SystemAlkyne Partner (R-C≡CH)Product Regioisomer
CuAACCu(I) source (e.g., CuSO₄/Sodium Ascorbate)Phenylacetylene1-(2-bromo-4-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole
RuAACRu(II) source (e.g., CpRuCl(COD))Phenylacetylene1-(2-bromo-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,3-triazole
CuAACCu(I) source (e.g., CuSO₄/Sodium Ascorbate)Propargyl alcohol(1-(2-bromo-4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
RuAACRu(II) source (e.g., CpRuCl(COD))Propargyl alcohol(1-(2-bromo-4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-yl)methanol

The Staudinger reaction provides a mild and efficient method for the transformation of azides. wikipedia.orgalfa-chemistry.com It involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate (an iminophosphorane). wikipedia.orgorganic-chemistry.org This reaction proceeds via a phosphazide (B1677712) intermediate, which then loses N₂ gas to yield the stable aza-ylide. alfa-chemistry.com Research has shown that perfluoroaryl azides undergo the Staudinger reaction at significantly accelerated rates compared to their non-fluorinated analogs, a feature attributed to the electron-withdrawing fluorine atoms lowering the energy of the LUMO of the azide. nih.gov This suggests that the trifluoromethyl group in this compound would facilitate a rapid reaction.

The resulting iminophosphorane is a versatile intermediate. It can be hydrolyzed with water to produce the primary amine and triphenylphosphine oxide in a process known as the Staudinger reduction (see section 3.1.4). Alternatively, in the absence of water, the aza-ylide can undergo the aza-Wittig reaction by reacting with a carbonyl compound (an aldehyde or ketone). This reaction forms an imine and triphenylphosphine oxide, providing a powerful method for constructing C=N double bonds. The intramolecular version of this reaction is widely used for the synthesis of nitrogen-containing heterocycles.

The conversion of the azido group to a primary amino group (–NH₂) is a fundamental transformation in organic synthesis. For this compound, this yields 2-bromo-4-(trifluoromethyl)aniline (B1203737), a key intermediate for further functionalization. Several methods are available for this reduction:

Staudinger Reduction : As mentioned above, the treatment of the azide with triphenylphosphine followed by aqueous workup is a very mild method for its reduction to the amine. wikipedia.orgorganic-chemistry.org This two-step process avoids the use of harsh reducing agents and is tolerant of many other functional groups, including the bromo substituent. alfa-chemistry.com

Catalytic Hydrogenation : This classic method involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically clean and high-yielding. However, care must be taken as the bromo substituent is susceptible to hydrodebromination (reduction of the C-Br bond) under certain hydrogenation conditions.

Metal-Mediated Reduction : Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc (Zn) dust in acetic acid, can also be employed to reduce the azide to the amine.

Reactivity at the Bromo Substituent

The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. The presence of the ortho-azido group and the para-trifluoromethyl group can influence the reactivity of the C-Br bond in these transformations through steric and electronic effects.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The bromo substituent on the aromatic ring serves as an excellent electrophilic partner in these reactions.

Suzuki Coupling : This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. beilstein-journals.orgmdpi.com It is a robust and widely used method for forming C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl compounds. The azide functionality is generally stable under Suzuki coupling conditions.

Heck Coupling : The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is highly effective for the synthesis of substituted alkenes, such as stilbenes and cinnamates.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst. It is a premier method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl bromide. It is known for its high functional group tolerance and reactivity.

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgnih.gov It is a powerful alternative to classical methods of aniline (B41778) synthesis. The reaction typically employs a palladium catalyst with specialized phosphine ligands and a strong base. libretexts.org This allows for the direct introduction of a substituted amino group, while leaving the azido group intact for subsequent transformations.

Table 2: Representative Cross-Coupling Reactions at the Bromo Substituent
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
SuzukiPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Azido-substituted biphenyl
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NAzido-substituted stilbene
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NAzido-substituted diphenylacetylene
NegishiPhenylzinc chloridePd(PPh₃)₄Azido-substituted biphenyl
Buchwald-HartwigMorpholinePd₂(dba)₃, XPhos, NaOt-BuAzido-substituted aryl amine

Nucleophilic Aromatic Substitution (SNAr) Pathways and Benzyne (B1209423) Formation

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing strongly electron-withdrawing groups. The trifluoromethyl group in this compound significantly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. google.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. google.com In the case of this compound, the trifluoromethyl group is para to the azido group and meta to the bromo group, suggesting that the azido group would be more readily substituted via an SNAr mechanism if a suitable nucleophile were to attack the carbon to which it is attached. However, the bromo substituent can also be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives. smolecule.com

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. google.com The first step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion. google.com The aromaticity of the ring is temporarily disrupted in this step. google.com The presence of the trifluoromethyl group helps to delocalize the negative charge, thereby lowering the activation energy for this step. google.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. google.com

An alternative pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. sigmaaldrich.com This mechanism is typically favored under conditions of high temperature or in the presence of very strong bases, such as sodium amide (NaNH₂). sigmaaldrich.com For this compound, treatment with a strong base could potentially lead to the elimination of HBr to form a benzyne intermediate. The benzyne can then be trapped by a nucleophile to yield a substituted product. sigmaaldrich.com The regioselectivity of the nucleophilic addition to the benzyne is influenced by the electronic effects of the substituents.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

ReagentProposed PathwayPotential Product(s)
Sodium methoxideSNAr1-Azido-2-methoxy-4-(trifluoromethyl)benzene
AmmoniaSNAr2-Amino-1-azido-4-(trifluoromethyl)benzene
Sodium amideBenzyne formationMixture of amino-azido-(trifluoromethyl)benzene isomers

Note: The reactions and products in this table are predicted based on general principles of organic reactivity and have not been experimentally verified in the available literature for this specific compound.

Lithiation/Magnesiation for Further Functionalization

The presence of a bromine atom in this compound allows for its conversion into organometallic reagents, such as organolithium or Grignard reagents. These intermediates are powerful nucleophiles and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.

Lithiation can be achieved through halogen-metal exchange, typically using an organolithium reagent like n-butyllithium at low temperatures. This reaction is generally fast and efficient for aryl bromides. The resulting aryllithium species can then be trapped with various electrophiles to introduce new functional groups.

Alternatively, a Grignard reagent can be prepared by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govgoogle.com The formation of Grignard reagents is often initiated by the addition of a small amount of iodine or by using activated magnesium. nih.govgoogle.com It is important to note that the preparation of Grignard reagents from trifluoromethyl-substituted aryl halides can sometimes be challenging and may require specific conditions. acs.org

Table 2: Potential Functionalization of this compound via Organometallic Intermediates

ReagentIntermediateElectrophileProduct
n-Butyllithium2-Azido-4-(trifluoromethyl)phenyllithiumCarbon dioxide2-Azido-4-(trifluoromethyl)benzoic acid
Magnesium2-Azido-4-(trifluoromethyl)phenylmagnesium bromideAcetone2-(2-Azido-4-(trifluoromethyl)phenyl)propan-2-ol
n-Butyllithium2-Azido-4-(trifluoromethyl)phenyllithiumFormaldehyde(2-Azido-4-(trifluoromethyl)phenyl)methanol

Note: The reactions and products in this table are illustrative of the potential synthetic utility of organometallic derivatives of this compound and are based on established chemical transformations.

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the reactivity of the aromatic ring. The -CF₃ group deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density, making it less attractive to electrophiles.

Conversely, this electron-withdrawing effect activates the ring towards nucleophilic aromatic substitution (SNAr). google.com By pulling electron density away from the ring, the -CF₃ group stabilizes the negative charge of the Meisenheimer complex formed during the addition of a nucleophile, thus facilitating the reaction. google.com

Steric Hindrance and Ortho Effects

The trifluoromethyl group is also sterically demanding, which can influence the regioselectivity of reactions. In electrophilic aromatic substitution, the bulky -CF₃ group can hinder attack at the ortho positions, favoring substitution at the meta position, which is also electronically favored for deactivating groups.

In the context of ortho-lithiation, the electronic effects of the trifluoromethyl group can direct metalation to the ortho position. However, the presence of other directing groups on the ring will also play a crucial role in determining the site of lithiation.

Interplay and Chemo-Selectivity of Multiple Functional Groups

The presence of three different functional groups on the benzene (B151609) ring of this compound introduces the challenge of chemo-selectivity. The outcome of a reaction will depend on the reagents and conditions employed, which can be tuned to favor the reaction of one functional group over the others.

For instance, the azido group is known to undergo [3+2] cycloaddition reactions with alkynes, a reaction commonly referred to as "click chemistry". smolecule.comnih.gov This reaction is often catalyzed by copper(I) and is highly specific for the azide and alkyne functional groups. Under these conditions, the bromo and trifluoromethyl groups are typically unreactive.

The bromo group, on the other hand, is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to selectively react the bromo group in the presence of the azido group.

The trifluoromethyl group is generally stable under many reaction conditions and primarily exerts its influence through its electronic and steric effects.

Stereoselective Transformations of Derivatives

While there is limited information available on the stereoselective transformations of derivatives of this compound specifically, the functional groups present on this molecule can be elaborated into chiral structures. For example, if the bromo group is converted into a prochiral ketone via a Grignard reaction followed by oxidation, this ketone could then be asymmetrically reduced to a chiral alcohol using a stereoselective reducing agent.

Similarly, derivatives of the azido group could potentially undergo stereoselective reactions. For instance, reduction of the azide to an amine, followed by conversion to an imine, could be followed by a stereoselective addition of a nucleophile to the imine to create a chiral center. The development of stereoselective transformations would likely rely on the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For 1-Azido-2-bromo-4-(trifluoromethyl)benzene, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ¹⁹F). This high-precision measurement is critical for unequivocally confirming the molecular formula of the synthesized compound.

Table 1: Theoretical Isotopic Mass Data for C₇H₃BrF₃N₃

IsotopeExact Mass (Da)
¹²C12.000000
¹H1.007825
¹⁴N14.003074
¹⁹F18.998403
⁷⁹Br78.918337
⁸¹Br80.916291

This table is interactive. Click on the headers to sort the data.

The presence of bromine results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. HRMS analysis would confirm the masses of these isotopic peaks to within a few parts per million (ppm), providing strong evidence for the presence of a single bromine atom in the molecule.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish connectivity within the molecule.

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the substituents (azido, bromo, and trifluoromethyl groups).

¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Multidimensional NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify which protons are adjacent to each other on the aromatic ring. Cross-peaks in the COSY spectrum connect coupled protons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com This allows for the unambiguous assignment of the protonated carbons in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). mdpi.com This is particularly useful for identifying the quaternary carbons (those not bonded to any hydrogens) and for confirming the substitution pattern on the aromatic ring by observing correlations between protons and the carbons of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
H-37.5 - 7.7C-1, C-5, C=OC-1, C-2, C-4, C-5
H-57.3 - 7.5C-3, C-6C-1, C-3, C-4, C-6, CF₃
H-67.6 - 7.8C-5C-1, C-2, C-4, C-5
C-1 (C-N₃)140 - 145H-3, H-5
C-2 (C-Br)115 - 120H-3, H-6
C-3130 - 135H-5
C-4 (C-CF₃)125 - 130 (q)H-3, H-5
C-5120 - 125H-3, H-6
C-6135 - 140H-5
CF₃~123 (q)H-5

This table is interactive and contains predicted data based on analogous compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the key functional groups that can be identified are the azide (B81097) (-N₃) group, the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bonds of the trifluoromethyl group, and the aromatic ring.

Azide Group (N₃): The azide group gives rise to a very strong and characteristic asymmetric stretching vibration in the IR spectrum, typically in the range of 2100-2160 cm⁻¹. The symmetric stretch is often weaker and may be observed in the Raman spectrum.

Trifluoromethyl Group (CF₃): The C-F stretching vibrations of the CF₃ group are expected to produce strong absorption bands in the IR spectrum, usually in the region of 1100-1350 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands between 1400 and 1600 cm⁻¹. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹, and is often weak in the IR spectrum but may be more prominent in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Azide (N₃)Asymmetric stretch2100 - 2160
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600
Trifluoromethyl (CF₃)C-F stretch1100 - 1350
Carbon-Bromine (C-Br)Stretch500 - 600

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the connectivity and stereochemistry of the molecule. The resulting crystal structure would also reveal details about the packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and thermally stable compounds.

GC-MS can be employed to assess the purity of a sample of this compound. The gas chromatogram would show a major peak corresponding to the target compound, and the retention time of this peak is a characteristic property under a given set of chromatographic conditions. The mass spectrometer provides a mass spectrum for the compound as it elutes from the GC column. The fragmentation pattern in the mass spectrum is a molecular fingerprint that can be used to confirm the identity of the compound. For this compound, characteristic fragments would include the loss of N₂ from the azide group and the presence of bromine-containing ions.

GC-MS is also a valuable tool for monitoring the progress of a chemical reaction. By taking small aliquots of the reaction mixture at different time points and analyzing them by GC-MS, one can track the consumption of starting materials and the formation of the desired product and any byproducts.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-performance liquid chromatography (HPLC) is a powerful separation technique used for the analysis and purification of a wide range of organic compounds. For non-volatile or thermally labile compounds where GC is not suitable, HPLC is the method of choice.

HPLC can be used for both the purification and quantification of this compound. For purification, a preparative HPLC system can be used to isolate the desired compound from a mixture. For quantitative analysis, an analytical HPLC system with a suitable detector (e.g., a UV detector) can be used to determine the concentration of the compound in a sample. The area of the peak in the chromatogram is proportional to the concentration of the compound. A calibration curve can be constructed using standards of known concentration to accurately quantify the amount of this compound in an unknown sample. Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be developed depending on the polarity of the compound and the matrix it is in.

Theoretical and Computational Chemistry of 1 Azido 2 Bromo 4 Trifluoromethyl Benzene

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of molecules like 1-Azido-2-bromo-4-(trifluoromethyl)benzene. These calculations, based on the principles of quantum mechanics, provide insights into the distribution of electrons within the molecule and the energy associated with this distribution. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction) can be employed to approximate the solutions to the Schrödinger equation for this multi-electron system.

Energetics calculations can determine key properties such as the total energy of the molecule, the energies of its molecular orbitals (including the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and the ionization potential and electron affinity. These values are crucial for predicting the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Studies for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometry and vibrational frequencies of organic compounds. nih.gov DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G+(d,p)), can provide a reliable prediction of the equilibrium geometry of this compound. nih.govnih.gov The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The substituents on the benzene (B151609) ring will dictate the final geometry. For instance, the steric hindrance between the adjacent azido (B1232118) and bromo groups will likely cause some distortion from a perfectly planar benzene ring structure. The bond lengths within the benzene ring may also be altered from the standard 1.39 Å due to the electronic effects of the substituents.

Vibrational frequency calculations are typically performed on the optimized geometry. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. researchgate.netajchem-a.com For this compound, characteristic vibrational frequencies would be expected for the N-N-N asymmetric and symmetric stretches of the azido group, the C-Br stretch, the C-F stretches of the trifluoromethyl group, and the various vibrations of the benzene ring.

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
N-N-N Asymmetric Stretch~2100
N-N-N Symmetric Stretch~1250
C-F Stretch~1100-1300
C-Br Stretch~500-600
Aromatic C-H Stretch~3000-3100

Note: These are approximate values and would need to be calculated specifically for this molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnih.gov The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is likely to be localized on the azido group and the benzene ring, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, is expected to have significant contributions from the benzene ring and the electron-withdrawing trifluoromethyl group. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

FMO analysis can predict how this compound will behave in different types of reactions. For example, in a reaction with a nucleophile, the attack would be expected to occur at the atom(s) with the largest coefficient in the LUMO. Conversely, in a reaction with an electrophile, the site of attack would be predicted by the location of the HOMO. FMO theory is particularly useful in understanding pericyclic reactions, such as cycloadditions, where the symmetry of the frontier orbitals plays a crucial role. imperial.ac.ukslideshare.net

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry provides the tools to elucidate reaction mechanisms by identifying and characterizing the transition states of chemical reactions. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting the reactants to the products.

For reactions involving this compound, such as thermal or photochemical decomposition of the azide (B81097) to form a nitrene, transition state calculations can be performed to determine the activation energy of the reaction. This is achieved by locating the saddle point on the potential energy surface corresponding to the transition state geometry. The structure of the transition state provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction.

Various computational methods can be used to locate transition states, often involving a guess for the transition state geometry followed by an optimization procedure. youtube.com Once the transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy can then be used to predict the reaction rate.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can be used to predict a variety of spectroscopic properties for this compound, which can then be compared with experimental data to validate both the computational method and the experimental findings.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can be correlated with experimental NMR spectra to aid in the structural elucidation of the molecule and its derivatives. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. nih.gov This allows for the calculation of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be compared with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule.

Vibrational Spectroscopy: As mentioned in section 5.2, calculated IR and Raman spectra can be directly compared with experimental spectra to assign vibrational modes. researchgate.net

The correlation between calculated and experimental spectroscopic data is a powerful approach for confirming the structure and understanding the electronic properties of a molecule. Discrepancies between the two can often provide deeper insights into the molecular structure and its environment.

Non-Covalent Interaction (NCI) Analysis in Supramolecular Assemblies (if applicable)

Non-covalent interactions (NCIs) are crucial in determining the structure and properties of supramolecular assemblies. nih.govresearchgate.net These interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, are weaker than covalent bonds but play a significant role in molecular recognition and self-assembly. nih.gov

For this compound, several types of non-covalent interactions could be important in the solid state or in solution. The bromine atom can participate in halogen bonding, acting as a halogen bond donor. The trifluoromethyl group can engage in F···H or F···π interactions. The benzene ring can participate in π-π stacking interactions with other aromatic rings. The azido group, with its nitrogen atoms, could potentially act as a hydrogen bond acceptor.

NCI analysis, often performed using tools like the Reduced Density Gradient (RDG) method, can visualize and quantify these weak interactions. mdpi.com This analysis provides a 3D representation of the non-covalent interactions in a molecular system, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen or halogen bonding. Understanding these interactions is key to predicting how this compound might pack in a crystal lattice or interact with other molecules in a larger supramolecular structure.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules and Natural Product Synthesis

The unique combination of an azide (B81097), a bromo group, and a trifluoromethyl group on a benzene (B151609) ring suggests that 1-Azido-2-bromo-4-(trifluoromethyl)benzene has the potential to be a versatile building block in the synthesis of complex organic molecules. The distinct reactivity of each functional group allows for sequential and regioselective transformations.

Precursor to Polyfunctionalized Heterocyclic Compounds

Azido (B1232118) compounds are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The azide group in this compound can undergo several types of reactions to form heterocyclic rings. For instance, it can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction often utilized in "click chemistry." Additionally, the azide can be reduced to an amine, which can then be used in condensation reactions to form other heterocycles. The presence of the bromo and trifluoromethyl groups offers further opportunities for functionalization of the resulting heterocyclic systems.

Scaffold for Macrocyclic and Supramolecular Architectures

The azide functionality is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a powerful tool for the construction of macrocycles. By incorporating this compound into a linear precursor containing an alkyne, intramolecular cyclization can lead to the formation of macrocyclic structures. The trifluoromethyl group can influence the conformational preferences and electronic properties of these macrocycles, potentially leading to novel host-guest chemistry and applications in supramolecular chemistry.

Intermediate for Fluorinated Bioconjugates and Probes (excluding biological/clinical use)

The trifluoromethyl group is a valuable feature in the design of probes and materials for analytical applications due to its unique spectroscopic properties, such as its signal in ¹⁹F NMR. The azide group allows for the attachment of this fluorinated scaffold to other molecules of interest via click chemistry. The bromo group provides an additional handle for further chemical modification, enabling the synthesis of a diverse range of fluorinated probes for non-biological and non-clinical applications, such as in materials science or environmental analysis.

Component in Polymer and Advanced Material Development

The functional groups present in this compound make it a candidate for the development of functionalized polymers and advanced materials with tailored properties.

Monomer for Functionalized Polymers

While not a typical monomer for common polymerization reactions, this compound could potentially be incorporated into polymers through several strategies. For example, the bromo group could be used in cross-coupling reactions to form polymer backbones. Alternatively, the azide group could be used for post-polymerization modification, allowing for the introduction of the trifluoromethylphenyl group onto a pre-existing polymer chain. This would impart specific properties to the polymer, such as altered solubility, thermal stability, or surface energy.

Surface Modification and Coating Applications

The azide group is a highly effective functional group for surface modification. Through "click" reactions, this compound can be covalently attached to surfaces that have been functionalized with alkynes. This allows for the creation of surfaces with the specific properties imparted by the trifluoromethyl group, such as hydrophobicity or oleophobicity. Such modified surfaces could have applications in creating self-cleaning coatings, anti-fouling materials, or specialized electronic components. The bromo group on the attached molecule would also be available for further chemical transformations, allowing for the creation of multifunctional surfaces.

Ligand or Catalyst Precursor in Organometallic Chemistry

In the realm of organometallic chemistry, the utility of a molecule often hinges on its ability to coordinate with a metal center, thereby influencing its catalytic activity or stability. “this compound” possesses two potential coordination sites: the azido group and the bromo substituent. The nitrogen atoms of the azido group can act as ligands, while the bromo group can participate in oxidative addition reactions with low-valent metal centers, a key step in many catalytic cycles.

The azido group can coordinate to a metal center in various ways, including terminal or bridging ligation. Upon coordination, the azido ligand can undergo transformations, such as the extrusion of dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate, which can then be involved in a range of catalytic C-H amination or amidation reactions. The trifluoromethyl group, being a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring and, consequently, the ligand's donor-acceptor characteristics. This electronic tuning can have a significant impact on the stability and reactivity of the resulting organometallic complex.

Furthermore, the bromo substituent provides a handle for the synthesis of more complex ligands or for the direct involvement in catalytic processes. For instance, palladium-catalyzed cross-coupling reactions could be employed to replace the bromine atom with other functionalities, leading to the formation of bidentate or pincer-type ligands. Alternatively, the C-Br bond can undergo oxidative addition to a metal center, initiating catalytic cycles for reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings.

While specific examples of "this compound" acting as a ligand or catalyst precursor are not extensively reported, its structural motifs suggest significant potential. Below is a table illustrating hypothetical catalyst precursor systems that could be derived from this compound.

Potential Catalyst Precursor Metal Center (M) Potential Catalytic Application Role of this compound
[M(PPh₃)₂(N₃-Ar-Br)]Pd, NiCross-coupling reactionsLigand through the azido group
[M(N-Ar-Br)(CO)ₓ]Rh, IrC-H functionalizationN-donor ligand after N₂ extrusion
Oxidative addition productPd(0), Ni(0)Formation of a catalytically active M(II) speciesSubstrate for oxidative addition

Note: Ar represents the 2-bromo-4-(trifluoromethyl)phenyl moiety. This table is illustrative of potential applications based on chemical principles.

Development of Novel Synthetic Methodologies and Reagents

The development of novel synthetic methodologies often relies on the use of multifunctional reagents that can participate in sequential or one-pot reactions to build molecular complexity efficiently. "this compound" is a prime candidate for such applications due to the orthogonal reactivity of its azido and bromo groups.

The azido group is well-known for its participation in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form stable triazole rings. This highly efficient and selective transformation can be performed in the presence of a wide range of other functional groups, including the bromo substituent. This allows for the sequential functionalization of the molecule. For instance, the azido group could first be used to link the molecule to a substrate or another building block via a triazole linkage, followed by a subsequent cross-coupling reaction at the bromo position.

Conversely, the bromo group can be utilized first in various transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The azido group would remain intact under many of these reaction conditions, allowing for its later use in cycloaddition reactions or for its reduction to an amine, providing another point of diversification.

The presence of the trifluoromethyl group can also be exploited to develop new reagents. Its strong electron-withdrawing nature can influence the regioselectivity of reactions on the aromatic ring and can impart unique properties, such as increased metabolic stability or altered lipophilicity, to the final products. This is particularly relevant in the synthesis of new agrochemicals and pharmaceuticals.

This compound can, therefore, serve as a precursor for a variety of novel reagents. The table below outlines some potential novel reagents that could be synthesized from "this compound" and their conceivable applications.

Potential Novel Reagent Synthesis from Precursor Potential Application
2-Azido-4-(trifluoromethyl)phenylboronic acidMiyaura borylation of the C-Br bondBuilding block for Suzuki coupling reactions
1-(2-Amino-4-(trifluoromethyl)phenyl)ethan-1-oneReduction of the azido group followed by acylationIntermediate for heterocyclic synthesis
1-(2-(4-Substituted-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)phenyl)boronic acidAzide-alkyne cycloaddition followed by borylationMultifunctional building block for complex molecule synthesis
2-Bromo-4-(trifluoromethyl)aniline (B1203737)Reduction of the azido groupPrecursor for diazonium salts and further functionalization

Note: This table presents hypothetical reagents and applications based on established chemical transformations.

Challenges and Future Research Directions

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of aryl azides has traditionally relied on methods that can involve hazardous reagents and produce significant waste. A primary challenge is the development of greener synthetic pathways to 1-Azido-2-bromo-4-(trifluoromethyl)benzene. Future research is geared towards methods that minimize environmental impact and enhance safety.

Key research initiatives include:

Avoiding Hazardous Reagents: Moving away from traditional diazotization-azidation sequences that use potentially unstable diazonium salts. One promising approach involves the use of arenediazonium tosylates, which are more thermally stable and can react with sodium azide (B81097) in water at room temperature, offering high yields and purity with minimal by-products. organic-chemistry.org

One-Pot Syntheses: The development of one-pot procedures starting from the corresponding aniline (B41778), 2-bromo-4-(trifluoromethyl)aniline (B1203737), is a significant goal. Such methods, which might involve in-situ diazotization followed by azidation, reduce the need for isolating intermediates, thereby saving time, solvents, and energy. organic-chemistry.org

Aqueous and Catalysis-Free Methods: Research into performing the synthesis in water as the solvent aligns with the principles of green chemistry. rsc.org Furthermore, developing metal-catalysis-free methods for azide formation is desirable to avoid contamination of the final product with residual metals. organic-chemistry.org A reported synthesis of this compound was achieved in an 85% yield from 2-bromo-4-(trifluoromethyl)aniline using sodium nitrite (B80452) and sodium azide, highlighting an effective existing route that could be further optimized for sustainability. rsc.org

Table 1: Comparison of Synthetic Routes for Aryl Azides
MethodAdvantagesDisadvantagesSustainability Aspect
Traditional Diazotization Well-established, high yieldsUse of potentially explosive diazonium salts, often requires strong acidsModerate
Arenediazonium Tosylates Thermally stable intermediates, safer, high purity products, can be done in water organic-chemistry.orgRequires preparation of the tosylate saltHigh
One-Pot from Anilines Reduced workup, time and solvent saving organic-chemistry.orgMay require careful optimization of reaction conditionsHigh
Metal-Free Approaches Avoids metal contamination, simplifies purification organic-chemistry.orgSubstrate scope may be limitedVery High

Exploration of Unconventional Reactivity Patterns and Domino Reactions

The unique arrangement of the azido (B1232118), bromo, and trifluoromethyl groups on the benzene (B151609) ring opens the door to exploring complex and unconventional reactivity. Domino reactions, where a single event triggers a cascade of subsequent transformations, are of particular interest for rapidly building molecular complexity from this substrate.

Future research directions include:

Intramolecular Cyclizations: The generation of a nitrene from the azide group (via thermolysis or photolysis) could initiate intramolecular reactions. For instance, the nitrene could potentially interact with the adjacent bromine atom or undergo C-H insertion at the ortho position, leading to novel heterocyclic scaffolds.

Azide-Involved Cycloadditions: The azide group is a well-known 1,3-dipole for cycloaddition reactions. Research could focus on domino sequences that combine an initial cycloaddition with a subsequent cross-coupling reaction at the bromine position or a transformation involving the trifluoromethyl group.

Palladium-Catalyzed Cascades: The bromo group is a prime handle for palladium-catalyzed cross-coupling reactions. A domino strategy could involve an initial coupling reaction that introduces a new functional group, which then reacts in an intramolecular fashion with the azide. For example, coupling with an alkyne could be followed by an intramolecular azide-alkyne cycloaddition.

Schmidt-Diels-Alder Sequences: Researchers are exploring combinations of reactions such as the intramolecular Schmidt reaction with the Diels-Alder reaction to create complex heterocycles. nih.gov The azide and a strategically introduced ketone moiety could participate in such a domino process. nih.gov

Asymmetric Synthesis and Chiral Resolution of Derivatives

While this compound itself is achiral, it serves as a precursor for the synthesis of chiral derivatives that are valuable in medicinal chemistry and materials science. The challenge lies in controlling the stereochemistry during subsequent transformations.

Areas for future investigation:

Asymmetric Catalysis: Developing catalytic asymmetric transformations of the starting material is a key goal. This could involve enantioselective reactions at the azido group or, more commonly, asymmetric cross-coupling reactions at the bromo-substituted carbon.

Chiral Auxiliaries: The use of chiral auxiliaries attached to a functional group introduced via the bromo-position could direct the stereochemistry of subsequent reactions.

Synthesis of Chiral Azides: While challenging due to the small size of the azido group, catalytic asymmetric transformations of organic azides into chiral azides are an attractive alternative to direct azidation. nih.gov Research into copper(II)-catalyzed asymmetric [4+2]-cycloadditions of related vinyl azides points towards potential strategies. nih.gov

Derivatization and Resolution: A more traditional approach involves synthesizing a racemic mixture of a derivative and then separating the enantiomers via chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. Developing more efficient resolution protocols is an ongoing need.

Integration into Continuous Flow Chemistry and Microreactor Technology

The use of organic azides, particularly on a large scale, can pose safety risks due to their potential instability. Continuous flow chemistry offers a powerful solution to mitigate these risks while improving reaction efficiency and scalability.

Future research will likely focus on:

Safe Azide Synthesis: Implementing the synthesis of this compound in a continuous flow reactor allows for the generation of the azide in small volumes at any given time, minimizing the risk of accumulation and potential decomposition. durham.ac.uk

In-situ Generation and Use: A significant advantage of flow chemistry is the ability to generate the azide and immediately use it in a subsequent reaction step within a "telescoped" process. durham.ac.uk This avoids the isolation and storage of the potentially hazardous intermediate.

Photochemical Reactions: The generation of nitrenes from aryl azides via photolysis is a powerful synthetic tool. beilstein-journals.orgnih.gov Flow photoreactors provide precise control over irradiation time and uniform light exposure, which can minimize the formation of byproducts and improve the yield of desired products like 3H-azepinones. beilstein-journals.orgnih.govvapourtec.com

Process Optimization: Microreactor technology allows for rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions, accelerating the development of robust and efficient synthetic protocols.

Table 2: Advantages of Flow Chemistry for Azide Synthesis and Reactions
FeatureBenefitRelevance to this compound
Enhanced Safety Small reaction volumes minimize risk of explosion/decomposition.Crucial for handling the energetic azide functional group. durham.ac.uk
Precise Control Accurate control over temperature, pressure, and residence time.Leads to higher yields and selectivities in subsequent reactions like photolysis. beilstein-journals.orgnih.gov
Scalability Increased production by running the reactor for longer periods.Facilitates production for industrial or large-scale academic applications. nih.gov
Telescoped Reactions In-situ generation and immediate consumption of intermediates.Avoids isolation of the potentially hazardous azide, improving process efficiency. durham.ac.uk

Discovery of Novel Applications in Chemical Research

The trifunctional nature of this compound makes it a highly versatile platform for creating novel molecules for various applications. Research is aimed at leveraging the unique properties conferred by each functional group.

Potential novel applications include:

Multifunctional Chemical Probes: The azide group allows for attachment to biomolecules or surfaces via "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). The trifluoromethyl group can act as a reporter for ¹⁹F NMR, and the bromo-position can be used to attach other functionalities like fluorophores or affinity tags.

Medicinal Chemistry Scaffolds: The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. rsc.orgrsc.org This compound can serve as a starting point for the synthesis of libraries of complex drug-like molecules.

Materials Science: The bromo-substituent enables the incorporation of the molecule into polymers or other materials via cross-coupling reactions. The resulting materials could have unique properties due to the presence of the trifluoromethyl and azido groups, such as altered hydrophobicity or the ability for subsequent surface functionalization.

Advanced Functionalization Strategies for Enhanced Molecular Complexity

Beyond the typical reactions of the three functional groups, future research will explore more advanced and selective functionalization strategies to create highly complex molecular architectures.

Promising areas for development:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring would provide a powerful and atom-economical way to introduce additional substituents, bypassing the need for pre-functionalized starting materials.

Selective C-F Bond Functionalization: While the C-F bond is very strong, recent advances have made the selective activation and functionalization of C-F bonds in trifluoromethyl groups possible. rsc.orgrsc.orgscispace.com Applying these methods to this compound could lead to the synthesis of derivatives containing difluoro- or monofluoro-methyl groups, which are of significant interest in medicinal chemistry. scispace.com

Orthogonal Deprotection/Reaction Strategies: Developing a toolbox of reactions that allows for the selective transformation of one functional group while the others remain untouched is crucial. This would enable the stepwise and controlled construction of complex molecules from this single, versatile starting material.

Q & A

How can researchers optimize the synthesis of 1-azido-2-bromo-4-(trifluoromethyl)benzene to maximize yield and purity?

Level: Advanced
Methodological Answer:
The synthesis typically involves nucleophilic substitution of bromine with sodium azide (NaN₃). Key parameters include:

  • Solvent selection: Dimethylformamide (DMF) or acetonitrile enhances reaction efficiency due to polar aprotic properties .
  • Temperature: Reactions at 80°C for 1 hour followed by room-temperature stirring for 3 hours improve azide incorporation .
  • Workup: Extraction with diethyl ether (Et₂O) and brine washing minimizes side products. Purification via column chromatography (hexane/ethyl acetate) is recommended for >95% purity .
    Data Contradiction Note: Some protocols report incomplete substitution due to steric hindrance from the trifluoromethyl group; using excess NaN₃ (1.5–2.0 equiv.) resolves this .

What advanced spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic proton environments (δ 7.3–7.5 ppm for meta-substituted benzene) and trifluoromethyl coupling (¹⁹F NMR at δ -60 to -65 ppm) .
  • IR Spectroscopy: Confirm azide presence via a sharp peak at ~2100 cm⁻¹ (N₃ stretch) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 282.983 (C₇H₄BrF₃N₃) with isotopic Br patterns .

How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

Level: Advanced
Methodological Answer:
The -CF₃ group deactivates the benzene ring, directing electrophilic substitutions to the para position relative to bromine. However, in Suzuki-Miyaura couplings:

  • Bromine reactivity: Pd-catalyzed coupling with arylboronic acids proceeds efficiently at 100°C using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol .
  • Azide stability: Thermal decomposition above 120°C releases nitrogen gas, necessitating inert atmospheres (N₂/Ar) during prolonged reactions .
    Contradiction Alert: Some studies report competing Staudinger reactions if azides interact with phosphine ligands; ligand-free Pd(OAc)₂ mitigates this .

What safety protocols are essential when handling this compound?

Level: Basic
Methodological Answer:

  • Storage: Keep at -20°C in amber glass under inert gas (argon) to prevent azide decomposition .
  • Decomposition hazards: Avoid heat (>80°C) and shock; decomposition releases toxic HN₃ and Br₂ vapors .
  • Emergency response: Use water spray for fires (avoid CO₂ if metal contaminants are present) and NaOH solution (1 M) for spills to neutralize HN₃ .

How can computational chemistry predict the regioselectivity of cycloaddition reactions involving this compound?

Level: Advanced
Methodological Answer:

  • DFT calculations: B3LYP/6-31G(d) models reveal azide LUMO orientation favors [3+2] cycloaddition with electron-deficient alkynes at the Nβ position .
  • Transition state analysis: Activation barriers for Huisgen cycloadditions are reduced by 15–20 kcal/mol with Cu(I) catalysts, aligning with experimental yields .
    Validation: Compare computed IR/NMR shifts (e.g., N₃ stretch at 2100 cm⁻¹) with experimental data to refine models .

What are the kinetic implications of azide photolysis under UV light?

Level: Advanced
Methodological Answer:

  • Photolysis setup: UV irradiation (254 nm) in THF generates nitrene intermediates, detectable via EPR spectroscopy .
  • Quenching studies: Trapping nitrenes with triphenylphosphine yields stable iminophosphoranes, confirming reaction pathways .
    Contradiction Note: Competing C-Br bond cleavage under prolonged UV exposure requires controlled irradiation times (<30 min) .

How does the compound’s stability in aqueous vs. organic solvents impact its application in bioconjugation?

Level: Advanced
Methodological Answer:

  • Aqueous media: Limited stability (t₁/₂ < 24 hours at pH 7.4) due to hydrolysis of the azide group; use buffered organic-aqueous mixtures (e.g., DMSO/PBS) .
  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in t-BuOH/H₂O (1:1) with sodium ascorbate achieves >90% conversion in 2 hours .

What role does this compound play in synthesizing trifluoromethylated heterocycles?

Level: Advanced
Methodological Answer:

  • Buchwald-Hartwig amination: Pd/XPhos catalyzes Br substitution with amines, yielding 2-amino-4-(trifluoromethyl)phenyl azides for indole synthesis .
  • Thermal cyclization: Heating azides with CS₂ generates 1,2,3-thiadiazoles; monitor via TLC (Rf 0.4 in hexane/EtOAc 4:1) .

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